3'-Fluoro-4'-methoxyacetophenone

Catalog No.
S704904
CAS No.
455-91-4
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Fluoro-4'-methoxyacetophenone

CAS Number

455-91-4

Product Name

3'-Fluoro-4'-methoxyacetophenone

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)ethanone

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3

InChI Key

LQASUDVYVOFKNK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OC)F

Synonyms

1-(3-Fluoro-4-methoxyphenyl)ethanone;

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)F

3'-Fluoro-4'-methoxyacetophenone (CAS Number: 455-91-4) is a derivative of acetophenone, a simple aromatic ketone. It possesses a fluorine atom at the 3' position and a methoxy group (OCH3) at the 4' position on the phenyl ring relative to the carbonyl group (C=O) []. This compound serves as a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds with potential applications in medicinal chemistry [].


Molecular Structure Analysis

The key features of 3'-Fluoro-4'-methoxyacetophenone's structure include:

  • Aromatic ring: The presence of a six-membered carbon ring with alternating single and double bonds, granting aromatic character and stability [].
  • Fluorine atom: The fluorine atom at the 3' position is an electron-withdrawing substituent, affecting the reactivity of the molecule [].
  • Methoxy group: The methoxy group at the 4' position is an electron-donating substituent, influencing the electronic properties compared to unsubstituted acetophenone [].
  • Carbonyl group: The C=O group is a ketone functional group, making the molecule susceptible to nucleophilic addition reactions [].

The combination of these features creates a versatile building block for further chemical modifications.


Chemical Reactions Analysis

3'-Fluoro-4'-methoxyacetophenone participates in various reactions relevant to scientific research:

  • Aldol condensation: This reaction condenses the compound with benzaldehydes to form chalcone derivatives, α,β-unsaturated ketones with diverse applications as pharmaceuticals and fluorescent dyes []. (Equation 1)
3'-Fluoro-4'-methoxyacetophenone + Benzaldehyde -> Chalcone derivative ( + H2O)
  • Mannich reaction: Reacting with formaldehyde and secondary amines, it yields β-amino-carbonyl compounds, also known as Mannich bases, which find use in organic synthesis [].

Physical And Chemical Properties Analysis

  • Molecular Formula: C₉H₉FO₂ (Pubchem) []
  • Molecular Weight: 168.17 g/mol (Sigma-Aldrich) []
  • Melting Point: 90-94 °C (VWR) []
  • Boiling Point: 147-148 °C (20 mmHg) (VWR) []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and ethanol [].
  • Appearance: Crystals or powder (Thermo Fisher Scientific) [].

3'-Fluoro-4'-methoxyacetophenone itself does not possess a well-defined mechanism of action in biological systems. Its significance lies in its ability to serve as a precursor for the synthesis of biologically active molecules like chalcones []. The specific mechanism of action of these derived compounds depends on their individual structures and targets.

While detailed safety data is limited, some general precautions are recommended due to the presence of functional groups:

  • Potential irritant: The compound may irritate skin and eyes upon contact [].
  • Flammable: Organic solvents used with this compound might be flammable; proper handling procedures are crucial [].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-91-4

Wikipedia

3'-fluoro-4'-methoxyacetophenone

Dates

Modify: 2023-08-15

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